6-Chloronaphthalene-1-sulfonic acid
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Overview
Description
6-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S. It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a sulfonic acid group at the 1st position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 6-chloronaphthalene. The process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
6-Chloronaphthalene+H2SO4→6-Chloronaphthalene-1-sulfonic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-chloronaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then heated to the desired temperature, and the product is subsequently purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
6-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates or other reduced products.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloronaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby affecting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Chloronaphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at the 2nd position.
Naphthalene-1-sulfonic acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Naphthalene-2-sulfonic acid: Similar to naphthalene-1-sulfonic acid but with the sulfonic acid group at the 2nd position.
Uniqueness
6-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
IUPAC Name |
6-chloronaphthalene-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYZIZXSFSPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601261 |
Source
|
Record name | 6-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-12-6 |
Source
|
Record name | 6-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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